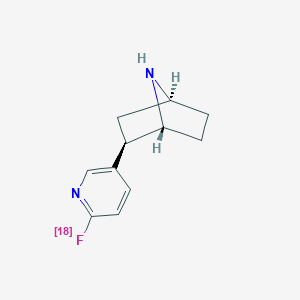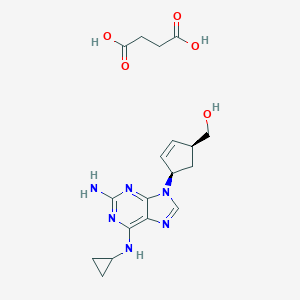
N,2-bis(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(2-methylphenyl)acetamide, also known as NBMA, is a synthetic compound that belongs to the class of N-phenylacetamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. NBMA has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N,2-bis(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
N,2-bis(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N,2-bis(2-methylphenyl)acetamide has been shown to improve memory and learning, reduce pain and inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,2-bis(2-methylphenyl)acetamide is its low toxicity and high stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N,2-bis(2-methylphenyl)acetamide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N,2-bis(2-methylphenyl)acetamide and its potential applications in other fields such as materials science.
Synthesis Methods
The synthesis of N,2-bis(2-methylphenyl)acetamide involves the reaction of 2-methylphenylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of N,2-bis(2-methylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
N,2-bis(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N,2-bis(2-methylphenyl)acetamide has been shown to have neuroprotective, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N,2-bis(2-methylphenyl)acetamide |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,2-bis(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
VTRUCYDBAMHHEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)

